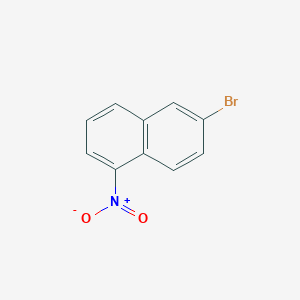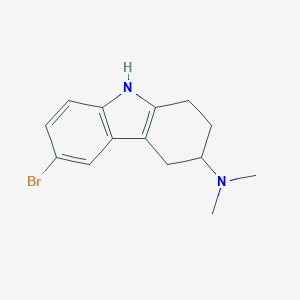
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a brominated carbazole derivative with a dimethylamino group. Carbazoles are a class of compounds known for their interesting chemical and physical properties, which make them useful in various applications, including organic electronics and pharmaceuticals.
Synthesis Analysis
The synthesis of related brominated and dimethylamino-substituted compounds has been reported in the literature. For instance, the synthesis of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides has been described, showcasing the solubility of these compounds in polar solvents and their dissociation behavior in water . Although not the exact compound , this study provides insight into the synthetic routes that could potentially be adapted for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, an X-ray investigation of a dimethyl compound related to the one established the ionic structure of a triorganotin halide and the molecular geometry of the triorganotin cation . Similarly, DFT calculations and vibrational properties of a synthesized compound with a bromo and dimethylamino group were analyzed, showing that the optimized molecular structure from DFT was comparable with that obtained from X-ray diffraction .
Chemical Reactions Analysis
The reactivity of brominated and dimethylamino compounds can be inferred from studies such as the lithiation of the dimer of 3-bromo-6-dimethylamino-1-azafulvene, which functions as a formal equivalent of lithiated pyrrole-2-carboxaldehyde, a key intermediate in the synthesis of substituted pyrroles . This suggests that the compound may also undergo lithiation and could be used as an intermediate in the synthesis of other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in various studies. The solubility behavior of diorganotin bromides in different solvents has been reported, as well as their dissociation into triorganotin cations in water . Additionally, the physicochemical properties of a synthesized compound with similar substituents were understood by analyzing its frontier molecular orbitals and molecular electrostatic potentials . These studies provide a foundation for predicting the properties of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, such as its solubility, reactivity, and electronic structure.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROKAKJPVGNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621398 |
Source


|
| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole | |
CAS RN |
186545-33-5 |
Source


|
| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





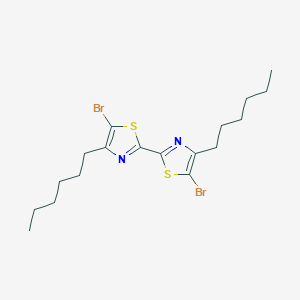



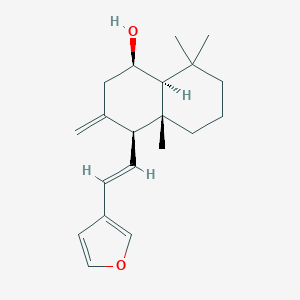
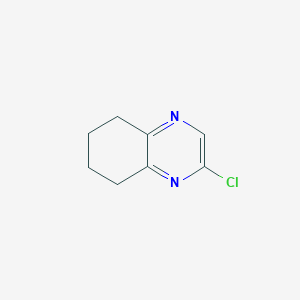


![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
